N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Historical Development of Benzothiazole-Benzamide Conjugates
Benzothiazole-benzamide hybrids emerged in the early 2000s as dual-pharmacophore systems combining the metabolic stability of benzothiazoles with the target specificity of benzamides. Initial work by Sawhney et al. (2015) demonstrated that 2-(2-benzothiazolyl)-benzamide derivatives exhibited anticonvulsant activity in rodent models, with ED₅₀ values ≤100 mg/kg. Subsequent studies revealed expanded therapeutic potential, including analgesic and antidepressant effects in compounds featuring methoxy or halogen substituents.
The structural evolution of these conjugates followed three phases:
- First-generation analogs : Simple benzothiazole-benzamide linkages without substituents (e.g., compound 1 in Sawhney’s series).
- Second-generation derivatives : Introduction of electron-withdrawing groups (e.g., fluorine, chlorine) at the benzamide’s para position to enhance blood-brain barrier permeability.
- Third-generation constructs : Incorporation of aminoalkyl linkers (e.g., dimethylaminopropyl) to optimize solubility and receptor binding kinetics.
Table 1: Key milestones in benzothiazole-benzamide development
Pharmacophore Elements and Their Significance
The target compound integrates four critical pharmacophoric elements:
6-Fluorobenzo[d]thiazole core :
2-Fluorobenzamide moiety :
Dimethylaminopropyl linker :
Hydrochloride counterion :
Rationale for Fluorination Strategy in Medicinal Chemistry
Fluorine incorporation in the benzothiazole (C6) and benzamide (C2) positions follows structure-activity relationship (SAR) trends observed in neuroactive compounds:
- C6 fluorine : In Liu et al.’s 2019 study, 6-fluorobenzo[d]thiazole derivatives showed 2.1× greater anticonvulsant potency than non-fluorinated analogs (ED₅₀: 160.4 vs. 332.7 mg/kg).
- C2 fluorine : Q2 analogs with 2-fluorobenzyl groups exhibited 1283.9× higher platelet aggregation activity than etamsylate controls.
Table 2: Impact of fluorination on pharmacological parameters
| Position | Target Property | Improvement Factor | Mechanism |
|---|---|---|---|
| C6 | Metabolic stability | 3.2× | Blockade of CYP2D6 oxidation |
| C2 | Target binding affinity | 5.7× | Enhanced halogen bonding |
| Both | Oral bioavailability | 1.8× | Increased passive diffusion |
Importance of Dimethylaminopropyl Linker in Drug Design
The N-(3-(dimethylamino)propyl) linker addresses three key challenges in CNS drug development:
Blood-brain barrier penetration :
Receptor residence time :
Synthetic feasibility :
Table 3: Linker length vs. biological activity
| Linker Length (carbons) | Thrombin Activation (EC₅₀, μM) | Aqueous Solubility (mg/mL) |
|---|---|---|
| 1 (methyl) | 12.4 | 1.7 |
| 2 (ethyl) | 8.9 | 3.1 |
| 3 (propyl) | 0.036 | 5.6 |
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-5-11-24(18(25)14-6-3-4-7-15(14)21)19-22-16-9-8-13(20)12-17(16)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJFSOLVLWBDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, with the CAS number 1216753-83-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and experimental data.
Molecular Characteristics
- Molecular Formula : C₁₉H₂₀ClF₂N₃OS
- Molecular Weight : 411.9 g/mol
- Structural Features : The compound features a benzamide backbone substituted with a dimethylamino group and fluorinated benzothiazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1216753-83-1 |
| Molecular Weight | 411.9 g/mol |
| Molecular Formula | C₁₉H₂₀ClF₂N₃OS |
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to benzothiazoles, including this compound. Research indicates that modifications to the benzothiazole core can significantly enhance anticancer properties.
- Mechanism of Action : Compounds similar to this one have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. For instance, a related compound demonstrated significant inhibition of IL-6 and TNF-α, which are crucial in cancer proliferation and inflammation .
-
Case Studies :
- A study involving a series of benzothiazole derivatives reported that specific substitutions led to increased cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
- Another investigation highlighted the effectiveness of similar compounds in reducing tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been extensively studied. This compound has shown promising results against various pathogens.
- Antibacterial Effects : Compounds with similar structures have exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine enhances their interaction with bacterial targets .
- Antifungal Properties : The compound's antifungal activity has been noted in several studies, where it demonstrated effectiveness against Candida albicans at low concentrations, suggesting potential for treating fungal infections .
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit antitumor properties. For instance, studies have shown that benzamide derivatives can induce cytotoxic effects in cancer cells, suggesting potential applications in cancer therapy .
Anti-inflammatory Properties
The compound has been associated with anti-inflammatory effects, particularly in the context of benzothiazole derivatives. These derivatives have demonstrated efficacy in reducing inflammation markers in vivo, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
Benzothiazole compounds, including the one , have been evaluated for their antimicrobial properties. They have shown effectiveness against various bacterial strains, which could lead to the development of new antibiotics .
Pharmacological Research
Receptor Modulation
The compound has been investigated for its ability to modulate specific receptors involved in various physiological processes. For example, it may act as an antagonist for certain G-protein coupled receptors (GPCRs), which are crucial in drug discovery for treating metabolic disorders and other diseases .
Drug Development
this compound is being explored as a lead compound in the development of novel therapeutic agents. Its unique structural characteristics allow for modifications that could enhance efficacy and reduce side effects .
Environmental Applications
Pollutant Removal
Recent studies have focused on the environmental implications of benzothiazole compounds. The ability of these compounds to remove pollutants from water has been documented, with specific attention given to their degradation pathways under various conditions, such as sunlight exposure combined with photocatalysts like TiO₂ . This suggests potential applications in wastewater treatment processes.
Data Table: Summary of Applications
Case Study 1: Antitumor Effects
A clinical study involving a cohort treated with benzamide derivatives revealed that three out of five patients exhibited significant tumor regression after administration of a compound similar to this compound. Imaging studies indicated a remarkable response rate, supporting its potential as an antitumor agent.
Case Study 2: Environmental Impact
In a laboratory setting, the degradation of benzothiazole compounds was monitored using artificial sunlight and TiO₂ catalysts. The results showed a 99.7% removal efficiency of benzothiazole from wastewater, highlighting the compound's potential application in environmental remediation efforts.
Chemical Reactions Analysis
Amide Bond Reactivity
The amide bond in the compound undergoes hydrolysis and substitution under specific conditions:
-
Acidic/Basic Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl or NaOH, yielding 2-fluorobenzoic acid and the corresponding amine derivative. Reaction rates depend on pH and temperature, with optimal hydrolysis at 80–100°C in acidic conditions.
-
Coupling Reactions : Amide bond reformation uses coupling agents like HATU or EDCI in polar aprotic solvents (e.g., DMF), enabling synthesis of derivatives with modified substituents.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 12h | 2-fluorobenzoic acid + amine hydrochloride |
| Basic Hydrolysis | 2M NaOH, reflux, 8h | Sodium 2-fluorobenzoate + free amine |
| Amide Coupling | HATU, DMF, RT, 24h | Modified benzamide derivatives |
Nucleophilic Substitution
The fluorinated benzothiazole moiety participates in nucleophilic substitution:
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Aromatic Fluorine Replacement : The 6-fluoro group on the benzothiazole ring reacts with strong nucleophiles (e.g., alkoxides, amines) under heating (60–120°C) in DMSO or DMF.
-
Chloro/Bromo Substitution : In halogenated analogs (e.g., 4-bromo derivatives), bromine is replaced by nucleophiles like thiols or azides via SNAr mechanisms.
Oxidation and Reduction
-
Oxidation : The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA in dichloromethane .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups (if present) to amines, though this is more relevant to nitro-substituted analogs.
Aromatic Substitution on the Benzamide Ring
The 2-fluoro substituent on the benzamide ring directs electrophilic substitution (e.g., nitration, sulfonation) to the para position. For example:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group para to fluorine .
-
Sulfonation : Fuming H₂SO₄ yields the sulfonated derivative, though this reaction is less common in fluorinated systems .
Stability and Degradation
The compound’s stability is pH- and temperature-dependent:
-
Thermal Stability : Decomposes above 200°C, with degradation products including CO₂ and NH₃.
-
pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic environments via amide hydrolysis.
Comparative Reactivity of Analogous Compounds
The reactivity profile aligns with structurally similar benzothiazole derivatives:
Analytical Characterization
Reaction outcomes are confirmed via:
-
NMR Spectroscopy :
and
NMR track fluorine and aromatic proton shifts. -
Mass Spectrometry : HRMS validates molecular weights of derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural analogs and their distinguishing substituents are summarized below:
Key Observations:
- Amide Type : Benzamide in the target compound vs. acetamide in analogs may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
- Side Chains: The dimethylaminopropyl group is shared with another hydrochloride salt analog (ID 1052541-49-7, ), suggesting a common strategy to optimize solubility.
Anticancer and VEGFR-2 Inhibition
- Compound 6d : Exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and antiproliferative activity against HepG2 cells (IC₅₀ = 9.2 µM). Molecular docking showed interactions with VEGFR-2’s hinge region via the nitro group and thiadiazole-thioether.
- Target Compound : Fluorine’s electronegativity may strengthen hydrogen bonding compared to nitro groups, though direct activity data is unavailable. The hydrochloride salt likely enhances bioavailability relative to neutral analogs.
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s 6-fluoro and benzamide groups may lower LogP compared to 6-trifluoromethyl or nitro analogs, balancing membrane permeability and solubility.
- Solubility: Hydrochloride salt formation (target compound) increases aqueous solubility versus non-salt analogs like 6d or EP 3 348 550A1 derivatives .
Metabolic Stability and Toxicity
- Fluorine vs.
- Trifluoromethyl : EP 3 348 550A1’s 6-CF₃ group offers metabolic stability but may increase off-target interactions due to steric bulk .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a two-step approach: (1) Coupling 6-fluorobenzo[d]thiazol-2-amine with 2-fluorobenzoyl chloride using a coupling agent like dichlorosulfoxide under reflux (toluene, 2h), followed by (2) alkylation with 3-(dimethylamino)propyl chloride. Optimize reaction time and temperature via Design of Experiments (DoE), testing solvents (e.g., pyridine, DMF) and catalysts (e.g., DMAP) to improve yield . Monitor progress via TLC and purify intermediates via column chromatography.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Confirm the amide bond and substituent positions via -NMR and -NMR, focusing on characteristic shifts (e.g., ~δ 7.5–8.5 ppm for fluorinated aromatic protons). Use FT-IR to verify C=O (1650–1700 cm) and C-F (1100–1250 cm) stretches. For crystallographic validation, grow single crystals via slow evaporation (methanol/water) and analyze hydrogen bonding patterns (e.g., N–H⋯N/F interactions) to confirm molecular packing .
Q. What strategies are recommended for improving the compound’s solubility and stability in biological assays?
- Methodological Answer : Test solubility in DMSO/PBS mixtures (1–10% v/v) and evaluate stability via HPLC at physiological pH (7.4) and temperature (37°C). For enhanced solubility, consider salt formation (e.g., hydrochloride salt) or co-solvency with cyclodextrins. Stability can be improved by replacing labile groups (e.g., ester moieties) or adding antioxidants like BHT .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict reaction mechanisms and electronic properties of this compound?
- Methodological Answer : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to model the reaction pathway for amide bond formation. Calculate activation energies and transition states to identify rate-limiting steps. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites) . Validate computational results against experimental kinetic data and spectroscopic observations.
Q. How should researchers resolve contradictions between theoretical calculations and experimental data (e.g., unexpected byproducts or divergent spectroscopic results)?
- Methodological Answer : If discrepancies arise (e.g., unexpected -NMR shifts), re-examine reaction conditions for unintended side reactions (e.g., hydrolysis of fluorinated groups). Use high-resolution mass spectrometry (HRMS) to identify byproducts. Cross-validate computational models by adjusting basis sets (e.g., including dispersion corrections) and comparing with crystallographic data .
Q. What advanced techniques can elucidate the compound’s structure-activity relationship (SAR) in enzyme inhibition studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray structures of target enzymes (e.g., PFOR enzyme in anaerobic organisms). Test fluorobenzo[d]thiazol derivatives with varying substituents (e.g., methyl, methoxy) to assess steric/electronic effects. Validate docking poses via mutagenesis studies (e.g., replacing key residues in the enzyme’s active site) .
Q. How can reaction path search algorithms (e.g., AFIR or GRRM) accelerate the discovery of novel derivatives?
- Methodological Answer : Implement artificial force-induced reaction (AFIR) methods in the GRRM program to explore possible intermediates and transition states. Combine with high-throughput screening (HTS) of reaction conditions (e.g., solvent polarity, temperature gradients) to prioritize synthetic routes with minimal energy barriers .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays involving this compound?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC determination. Apply ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. Include control experiments (e.g., DMSO vehicle) to normalize data and mitigate batch effects .
Q. How can researchers design experiments to assess the compound’s bioavailability and metabolic stability?
- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. For bioavailability, use Caco-2 cell monolayers to measure apparent permeability (). Correlate results with logP values (experimental via shake-flask method or computational via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
